molecular formula C16H22N4O6S B13785580 3-amino-4-methylbenzamide;sulfuric acid CAS No. 67701-35-3

3-amino-4-methylbenzamide;sulfuric acid

Cat. No.: B13785580
CAS No.: 67701-35-3
M. Wt: 398.4 g/mol
InChI Key: NACGHFCJVMGMES-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

In industrial settings, the production of 3-amino-4-methylbenzamide often involves large-scale acylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow microreactor systems to control reaction kinetics and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino and methyl groups.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of an amino group.

Uniqueness

3-Amino-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and dyes .

Properties

CAS No.

67701-35-3

Molecular Formula

C16H22N4O6S

Molecular Weight

398.4 g/mol

IUPAC Name

3-amino-4-methylbenzamide;sulfuric acid

InChI

InChI=1S/2C8H10N2O.H2O4S/c2*1-5-2-3-6(8(10)11)4-7(5)9;1-5(2,3)4/h2*2-4H,9H2,1H3,(H2,10,11);(H2,1,2,3,4)

InChI Key

NACGHFCJVMGMES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N.CC1=C(C=C(C=C1)C(=O)N)N.OS(=O)(=O)O

Origin of Product

United States

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